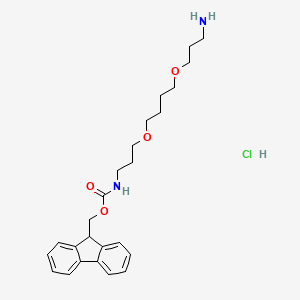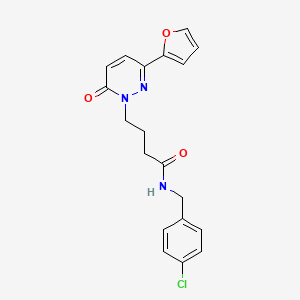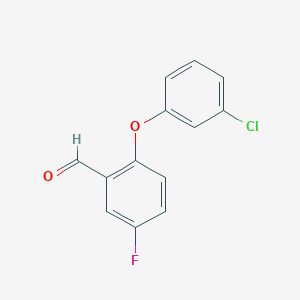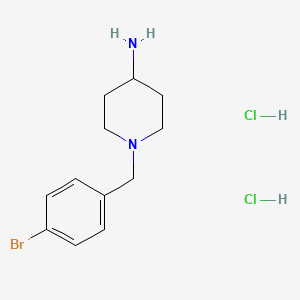![molecular formula C24H24N2O5S B2691605 Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 848919-95-9](/img/structure/B2691605.png)
Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate” is a chemical compound . It was synthesized by multicomponent reactions involving 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde .
Synthesis Analysis
The compound was synthesized by reacting 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with ethyl acetoacetate in the presence of aqueous ammonia . The reaction was carried out by heating the reactants in ethanol .Chemical Reactions Analysis
The compound was synthesized as part of a series of reactions involving 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde . This aldehyde was reacted with various compounds possessing an activated methyl or methylene group, leading to the formation of several derivatives .Scientific Research Applications
Cardiovascular Research
Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of dihydropyridine (DHP), shows promise in cardiovascular research. Certain DHP derivatives, known for their vascular activity, have been evaluated for their cardioactivity. For instance, specific 4-isoxazolyldihydropyridines related to DHP calcium-channel blockers have demonstrated vasodilatory effects in the Langendorff assay, with some showing potential as antihypertensive or antianginal agents due to their similarity in potency to nifedipine, a known calcium-channel blocker, without the associated negative inotropic activity (McKenna et al., 1988).
Antitumor Applications
Derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, a structural component of the compound , have been explored for their antitumor properties. Some synthesized derivatives have shown superior activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, highlighting their potential in the design of antitumor agents (Matiichuk et al., 2020).
Antimicrobial Properties
The antimicrobial properties of dihydropyridine derivatives, including those structurally related to Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, have been researched extensively. Some derivatives, especially those with a pyrazolyl group at the 4th position, have demonstrated significant antitubercular activity, outperforming first-line antitubercular drugs like isoniazid in some cases. These findings highlight their potential as effective antitubercular agents with relatively low cytotoxicity (Trivedi et al., 2011).
Anticonvulsant Activity
The anticonvulsant activity of certain 1,4-dihydropyridine derivatives has been explored, with findings indicating that some compounds exhibit moderate anticonvulsant activity. These studies provide a foundation for further research into the potential of such compounds in the treatment of convulsive disorders (Kumar et al., 2010).
properties
IUPAC Name |
diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-29-23(27)19-13(3)25-14(4)20(24(28)30-6-2)21(19)16-11-12-17(31-16)22-26-15-9-7-8-10-18(15)32-22/h7-12,21,25H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRTWHHOOIWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)
![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)



![2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2691545.png)